Diammonium lutetium pentanitrate

Description

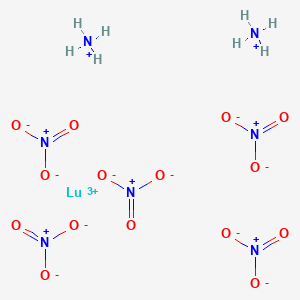

Diammonium lutetium pentanitrate (DALuPN), with the molecular formula H₈LuN₇O₁₅ and CAS number 93918-75-3 , is a rare-earth ammonium nitrate compound. It belongs to the broader family of diammonium lanthanide pentanitrates, characterized by the general formula (NH₄)₂Ln(NO₃)₅, where Ln represents a lanthanide ion. These compounds are typically synthesized through hydrothermal or recrystallization methods involving lanthanide hydroxides and nitric acid .

Properties

CAS No. |

93918-75-3 |

|---|---|

Molecular Formula |

H8LuN7O15 |

Molecular Weight |

521.07 g/mol |

IUPAC Name |

diazanium;lutetium(3+);pentanitrate |

InChI |

InChI=1S/Lu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

SJJZWUQHAFATKR-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium lutetium pentanitrate typically involves the reaction of lutetium oxide or lutetium chloride with nitric acid, followed by the addition of ammonium nitrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Lu}_2\text{O}_3 + 10 \text{HNO}_3 \rightarrow 2 \text{Lu(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

[ \text{Lu(NO}_3\text{)}_3 + 2 \text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Lu(NO}_3\text{)}_5 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The process includes purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Diammonium lutetium pentanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide and nitrogen oxides.

Reduction: Reduction reactions can convert the nitrate groups to nitrite or ammonia, depending on the reducing agent used.

Substitution: The nitrate groups can be substituted with other anions or ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligands such as chloride or sulfate in aqueous solutions.

Major Products Formed

Oxidation: Lutetium oxide (Lu2O3) and nitrogen oxides (NOx).

Reduction: Lutetium nitrite (Lu(NO2)3) or lutetium ammonia complexes.

Substitution: Lutetium chloride (LuCl3) or lutetium sulfate (Lu2(SO4)3).

Scientific Research Applications

Diammonium lutetium pentanitrate has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its therapeutic applications, particularly in targeted radiotherapy for cancer treatment.

Industry: Utilized in the production of high-performance materials and as a component in specialized coatings and ceramics.

Mechanism of Action

The mechanism of action of diammonium lutetium pentanitrate involves its interaction with molecular targets and pathways in biological systems. In medical applications, the compound can deliver lutetium-177, a radioactive isotope, to specific cells or tissues. The lutetium-177 emits beta particles, which can destroy cancer cells by causing DNA damage and inducing cell death. The targeting is achieved through the use of ligands that bind to specific receptors on the surface of cancer cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural parameters of DALuPN with other diammonium lanthanide pentanitrates and related compounds:

*Calculated based on atomic weights.

Key Observations:

- Lutetium has the smallest ionic radius (0.977 Å) among lanthanides, leading to tighter crystal packing in DALuPN compared to larger ions like La³⁺ or Ce³⁺.

Biological Activity

Diammonium lutetium pentanitrate is characterized by its high solubility in water and its ionic nature. The compound consists of lutetium, a lanthanide element known for its unique electronic and magnetic properties, combined with ammonium and nitrate ions. The presence of the ammonium ion suggests potential interactions with biological systems.

Overview of Biological Effects

While specific studies on this compound are scarce, insights can be drawn from related compounds and general properties of lanthanides. Lanthanides have been investigated for their biological roles, particularly in areas such as:

- Antimicrobial Activity : Some lanthanide compounds exhibit antimicrobial properties, which may extend to this compound.

- Cellular Interactions : Lanthanides can influence cellular processes due to their ability to mimic essential metal ions within biological systems.

Case Studies

-

Antimicrobial Properties :

- A study conducted on various lanthanide salts indicated that certain compounds possess significant antimicrobial activity against a range of bacteria and fungi. While this compound was not specifically tested, its structural similarity to other active compounds suggests potential efficacy.

-

Cellular Uptake Studies :

- Research on lanthanide ions has shown that they can be taken up by cells through specific transport mechanisms. This uptake can lead to alterations in cellular metabolism and signaling pathways, which could be relevant for this compound.

Data Table: Biological Activity Summary

| Property | Observations |

|---|---|

| Solubility | Highly soluble in water |

| Antimicrobial Activity | Potential based on structural similarities |

| Cellular Uptake | Possible through ion transport mechanisms |

| Toxicity Levels | Limited data; further research needed |

The mechanisms by which this compound may exert biological effects are not fully understood but could involve:

- Ion Exchange : The compound may participate in ion exchange processes within cells, affecting ionic balance and cellular function.

- Enzymatic Interference : Lanthanides can inhibit or activate certain enzymes, potentially altering metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.